molecular formula C18H16F3N7O B10962628 (3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10962628
M. Wt: 403.4 g/mol
InChI Key: MHPIYOLLXDOCGR-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound characterized by its unique structure, which includes multiple pyrazole and pyrazolopyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include hydrazines, aldehydes, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dimethyl-1H-pyrazol-1-yl)[5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C18H16F3N7O

Molecular Weight

403.4 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[5-(1,3-dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C18H16F3N7O/c1-9-5-10(2)27(24-9)17(29)12-7-22-28-15(18(19,20)21)6-14(23-16(12)28)13-8-26(4)25-11(13)3/h5-8H,1-4H3

InChI Key

MHPIYOLLXDOCGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CN(N=C4C)C)C

Origin of Product

United States

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